5-[benzyl(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-[benzyl(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a benzyl group, a furan ring, a methylsulfonyl group, and a trifluoromethylphenyl group. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the benzyl and furan groups, and the addition of the methylsulfonyl and trifluoromethylphenyl groups. Common synthetic routes may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The benzyl and furan groups can be introduced through nucleophilic substitution reactions, while the methylsulfonyl group can be added via sulfonation reactions.
Chemical Reactions Analysis
5-[benzyl(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan positions, leading to the formation of substituted derivatives.
Cross-Coupling Reactions: The trifluoromethylphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
5-[benzyl(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[benzyl(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with a pyrimidine core and various substituents, which may have similar or different biological activities.
Benzyl-Substituted Compounds: Molecules with benzyl groups that can undergo similar chemical reactions and have comparable properties.
Furan-Containing Compounds: Compounds with furan rings that may exhibit similar reactivity and applications.
Trifluoromethylphenyl Derivatives: Molecules with trifluoromethylphenyl groups that can participate in similar cross-coupling reactions.
Properties
Molecular Formula |
C25H21F3N4O4S |
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Molecular Weight |
530.5 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H21F3N4O4S/c1-37(34,35)24-29-14-21(32(16-20-11-6-12-36-20)15-17-7-3-2-4-8-17)22(31-24)23(33)30-19-10-5-9-18(13-19)25(26,27)28/h2-14H,15-16H2,1H3,(H,30,33) |
InChI Key |
HIGHEROITCAMFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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